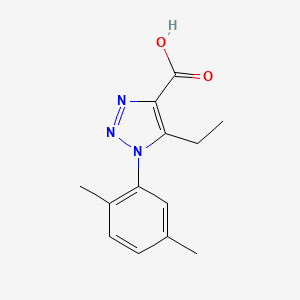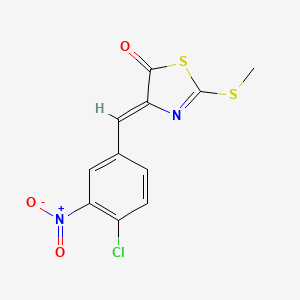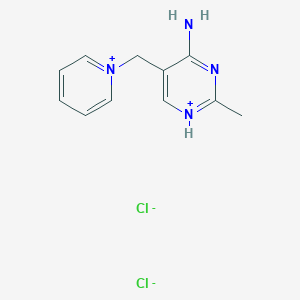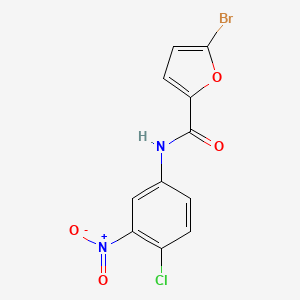![molecular formula C20H21N3O2S2 B4927142 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B4927142.png)
4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine, also known as PDD-00017273, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidines and has a molecular weight of 554.69 g/mol.
Mechanism of Action
The mechanism of action of 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine involves the inhibition of specific enzymes and signaling pathways that are involved in various diseases. For example, in cancer, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. In inflammation, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory cytokines and chemokines. In viral infections, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine inhibits the activity of specific viral enzymes such as the RNA-dependent RNA polymerase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine depend on the specific disease being targeted. In cancer, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine induces apoptosis (programmed cell death) in cancer cells, inhibits cell proliferation, and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In inflammation, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine reduces the production of inflammatory cytokines and chemokines, and thereby reduces inflammation. In viral infections, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine inhibits the replication of viruses, and thereby reduces the viral load.
Advantages and Limitations for Lab Experiments
One of the advantages of 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine is its specificity for specific enzymes and signaling pathways, which makes it a promising therapeutic agent for various diseases. Another advantage is its low toxicity, which makes it a safe drug candidate for clinical trials. However, one of the limitations of 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine is its low solubility, which can affect its bioavailability and efficacy. Another limitation is its potential for drug resistance, which can limit its long-term effectiveness.
Future Directions
There are several future directions for the research on 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of the compound in preclinical and clinical studies. Additionally, further research is needed to identify the specific diseases and conditions that can be effectively treated with 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine, and to develop novel drug delivery systems to improve its bioavailability and efficacy.
Synthesis Methods
The synthesis of 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine involves the reaction of 4,6-dichloro-5-pyrimidineamine with 4-methoxybenzyl mercaptan in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine. The compound can be purified by column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. In cancer, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In viral infections, 4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine has been shown to inhibit the replication of viruses by targeting specific viral enzymes.
properties
IUPAC Name |
4,6-bis[(4-methoxyphenyl)methylsulfanyl]pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-24-16-7-3-14(4-8-16)11-26-19-18(21)20(23-13-22-19)27-12-15-5-9-17(25-2)10-6-15/h3-10,13H,11-12,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCURQVURRXHUOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=C(C(=NC=N2)SCC3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis[(4-methoxybenzyl)sulfanyl]pyrimidin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B4927069.png)

![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone](/img/structure/B4927082.png)
![2-[(4-methoxybenzoyl)amino]-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide](/img/structure/B4927101.png)
![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4927105.png)
![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)
![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4927109.png)

![2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4927118.png)


![N-benzyl-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4927148.png)
![methyl 2-methyl-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927155.png)
